molecular formula C12H16N2O B1470842 N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide CAS No. 1443980-33-3

N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Cat. No.: B1470842
CAS No.: 1443980-33-3
M. Wt: 204.27 g/mol
InChI Key: RYRDUZSMONMBBE-UHFFFAOYSA-N
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Description

“N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is a chemical compound with the CAS Number: 1443980-33-3 . It is a useful reagent for template-directed meta-C-H activation .


Molecular Structure Analysis

The IUPAC name of the compound is “this compound”. The InChI code is 1S/C12H16N2O/c1-8-5-6-11(14-9(2)15)10-4-3-7-13-12(8)10/h5-6,13H,3-4,7H2,1-2H3,(H,14,15) . The molecular weight of the compound is 204.27 .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of tetrahydroquinoline derivatives, including those similar to N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, has been achieved through diverse methods. One approach involved the Ce(SO4)2-catalyzed highly diastereoselective synthesis of tetrahydroquinolines via an imino Diels-Alder reaction, highlighting the efficient generation of these compounds with high diastereoselectivity (Bonilla et al., 2016). Another method described the concise preparation of amino-5,6,7,8-tetrahydroquinolines through the catalytic hydrogenation of acetamidoquinolines, showcasing a straightforward approach to obtain amino-substituted derivatives (Skupinska et al., 2002).

Biological Activities and Therapeutic Potential

  • N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have shown promising antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents. One derivative demonstrated significant activity against nasopharyngeal carcinoma cells, suggesting a specific cytotoxicity profile favorable for cancer treatment (Chen et al., 2013).
  • A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, alongside a decrease in viral load and an increase in survival in infected mice, highlighting its potential as an antiviral agent (Ghosh et al., 2008).

Structural and Material Applications

  • Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, revealing their ability to form gels or crystalline solids with mineral acids. This study emphasizes the structural versatility and potential applications of these compounds in materials science (Karmakar et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-11(14-9(2)15)10-4-3-7-13-12(8)10/h5-6,13H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRDUZSMONMBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Reactant of Route 2
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N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Reactant of Route 3
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Reactant of Route 4
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Reactant of Route 5
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Reactant of Route 6
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

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